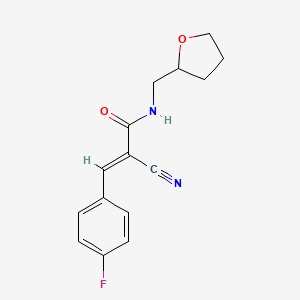
(2E)-2-cyano-3-(4-fluorophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-シアノ-3-(4-フルオロフェニル)-N-(テトラヒドロフラン-2-イルメチル)プロプ-2-エンアミドは、シアノ基、フルオロフェニル基、およびテトラヒドロフラン-2-イルメチル基を特徴とする化学化合物です。
準備方法
合成経路と反応条件
(2E)-2-シアノ-3-(4-フルオロフェニル)-N-(テトラヒドロフラン-2-イルメチル)プロプ-2-エンアミドの合成は、通常、4-フルオロベンズアルデヒドとマロンジニトリルを塩基の存在下で反応させて対応するシアノ化合物を生成することによって行われます。この中間体は、適切な条件下でテトラヒドロフラン-2-イルメチルアミンと反応させて最終生成物を生成します。反応条件には、エタノールやメタノールなどの溶媒の使用が含まれ、反応を促進するために加熱が必要な場合があります。
工業生産方法
この化合物の工業生産には、同様の合成経路がより大規模で使用される場合があります。連続フローリアクターの使用と反応条件の最適化により、生成物の収率と純度を向上させることができます。さらに、工業的方法には、最終生成物が必要な仕様を満たすことを保証するための再結晶やクロマトグラフィーなどの精製手順が組み込まれる場合があります。
化学反応の分析
反応の種類
(2E)-2-シアノ-3-(4-フルオロフェニル)-N-(テトラヒドロフラン-2-イルメチル)プロプ-2-エンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物または他の酸化された誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、シアノ基をアミン基に変換できます。
置換: フルオロフェニル基は、フッ素原子が他の置換基に置き換えられる置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: アセトン中のヨウ化ナトリウムなどの試薬は、置換反応を促進する可能性があります。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、還元はアミンを生成する可能性があります。
科学研究への応用
(2E)-2-シアノ-3-(4-フルオロフェニル)-N-(テトラヒドロフラン-2-イルメチル)プロプ-2-エンアミドには、いくつかの科学研究への応用があります。
化学: これは、より複雑な分子の合成における中間体として使用されます。
生物学: この化合物は、細胞プロセスへの影響など、その潜在的な生物活性について研究されています。
医学: 研究では、特に特定の経路を標的とする薬剤の開発における、薬剤としての可能性が調査されています。
産業: この化合物は、独自の特性を持つ新素材の開発に使用できます。
科学的研究の応用
(2E)-2-CYANO-3-(4-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
(2E)-2-シアノ-3-(4-フルオロフェニル)-N-(テトラヒドロフラン-2-イルメチル)プロプ-2-エンアミドの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。シアノ基とフルオロフェニル基は、これらの標的への結合に重要な役割を果たし、化合物の生物活性を影響を与える可能性があります。関与する正確な経路は、特定の用途と標的によって異なる場合があります。
類似の化合物との比較
類似の化合物
- (2E)-2-シアノ-3-(4-クロロフェニル)-N-(テトラヒドロフラン-2-イルメチル)プロプ-2-エンアミド
- (2E)-2-シアノ-3-(4-ブロモフェニル)-N-(テトラヒドロフラン-2-イルメチル)プロプ-2-エンアミド
独自性
(2E)-2-シアノ-3-(4-フルオロフェニル)-N-(テトラヒドロフラン-2-イルメチル)プロプ-2-エンアミドは、フルオロフェニル基の存在によりユニークです。これは、クロロまたはブロモ類似体と比較して、明確な電子および立体特性を付与する可能性があります。これらの違いは、化合物の反応性、結合親和性、および全体的な生物活性を影響を与える可能性があります。
類似化合物との比較
Similar Compounds
2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio phenoxy acetic acid: Known for its role as a peroxisome proliferator-activated receptor agonist.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Uniqueness
(2E)-2-CYANO-3-(4-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano and fluorophenyl groups, in particular, makes it a versatile compound for various applications.
特性
分子式 |
C15H15FN2O2 |
|---|---|
分子量 |
274.29 g/mol |
IUPAC名 |
(E)-2-cyano-3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C15H15FN2O2/c16-13-5-3-11(4-6-13)8-12(9-17)15(19)18-10-14-2-1-7-20-14/h3-6,8,14H,1-2,7,10H2,(H,18,19)/b12-8+ |
InChIキー |
QULCDQMIEKRFIF-XYOKQWHBSA-N |
異性体SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N |
正規SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=C(C=C2)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11678775.png)
![1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-methylphenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11678780.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(3-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11678786.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678790.png)
![(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678797.png)
![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678814.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11678820.png)

![4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B11678833.png)
![(5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678834.png)
![4-methyl-N'-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide](/img/structure/B11678837.png)
![5-({3-Chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678857.png)
![(2E,5E)-5-[3-(benzyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11678866.png)
![ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11678868.png)
